4-Chloro-1-(4-methylphenoxy)-2-butanol
Description
4-Chloro-1-(4-methylphenoxy)-2-butanol is a chlorinated butanol derivative featuring a 4-methylphenoxy substituent at position 1 and a hydroxyl group at position 2. This structure confers both lipophilic (due to the aromatic methylphenoxy group) and polar (hydroxyl group) characteristics, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-chloro-1-(4-methylphenoxy)butan-2-ol |
InChI |
InChI=1S/C11H15ClO2/c1-9-2-4-11(5-3-9)14-8-10(13)6-7-12/h2-5,10,13H,6-8H2,1H3 |
InChI Key |
FZMYDGWLCRAWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 4-Chloro-1-(4-methylphenoxy)-2-butanol and selected analogues:
Key Observations:
The methylphenoxy group increases lipophilicity relative to unsubstituted phenoxy analogues, which may influence membrane permeability in biological systems .
Substituent Effects: Chlorine Position: Chlorine at C4 (as in the target compound) is common in cytotoxic agents, where halogenation often enhances binding to biomolecular targets . Aromatic Substitution: The 4-methylphenoxy group provides steric and electronic modulation compared to 4-chlorophenoxy (Baytan) or 4-fluorophenyl (), affecting reactivity and biological activity .
Physicochemical Properties
- Melting Point : 4-(4-Methylphenyl)butyric acid (mp 54–58°C, ) suggests that aromatic substituents elevate melting points compared to aliphatic counterparts .
- Solubility : The hydroxyl group likely increases water solubility relative to halogenated ketones (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one), which are typically lipid-soluble .
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